AR-A014418

Beschreibung

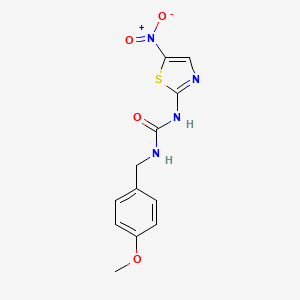

structure in first source

Eigenschaften

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-3-(5-nitro-1,3-thiazol-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O4S/c1-20-9-4-2-8(3-5-9)6-13-11(17)15-12-14-7-10(21-12)16(18)19/h2-5,7H,6H2,1H3,(H2,13,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEMHJKFIIIULI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NC2=NC=C(S2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332270 | |

| Record name | AR-A014418 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487021-52-3 | |

| Record name | AR-AO-14418 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0487021523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AR-AO-14418 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01950 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AR-A014418 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AR-A014418 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AR-AO-14418 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87KSH90Q6D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AR-A014418: A Technical Whitepaper on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the molecular mechanism of action of AR-A014418, a pivotal small molecule inhibitor in cellular signaling research. We will explore its primary molecular target, the downstream consequences of its inhibitory action on key signaling pathways, and its applications in various disease models. This guide synthesizes quantitative data, detailed experimental methodologies, and visual representations of the underlying biology to serve as a comprehensive resource.

Core Mechanism: Selective ATP-Competitive Inhibition of GSK-3

AR-A014418 is a cell-permeable thiazole urea compound that functions as a potent and highly selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[1][2] The primary mechanism of action is competitive inhibition with respect to ATP.[1][3][4] AR-A014418 binds to the ATP-binding pocket of GSK-3β, preventing the kinase from binding ATP and subsequently blocking the phosphorylation of its downstream substrates.[3][4]

Crystallographic studies have elucidated the structural basis for this interaction, revealing that AR-A014418 forms hydrogen bonds with key residues like Val-135 and Pro-136 in the hinge region of the GSK-3β active site.[3][4] This specific binding accounts for its high selectivity. The compound shows minimal inhibition against a panel of 26-28 other kinases, including the closely related cyclin-dependent kinases cdk2 and cdk5, highlighting its specificity for GSK-3.[2][3][5][6][7]

Quantitative Data: Potency and Selectivity

The efficacy and specificity of AR-A014418 have been quantified across various assays. The compound exhibits nanomolar potency against GSK-3 in cell-free assays and demonstrates a clear selectivity margin against other kinases.

| Parameter | Target/System | Value | Reference(s) |

| IC₅₀ | GSK-3β (cell-free) | 104 nM | [1][2][3][8] |

| Kᵢ | GSK-3β (cell-free) | 38 nM | [1][3][7][8] |

| IC₅₀ | cdk2 / cdk5 | > 100 µM | [2][3][4][7] |

| IC₅₀ | Tau Phosphorylation (Ser-396) in 3T3 cells | 2.7 µM | [1][8] |

| IC₅₀ | BXPC-3 Pancreatic Cancer Cells | 14 µM | [8] |

| Effective Dose | U373 & U87 Glioma Cells (viability >50%) | 50 µM | [9] |

Modulation of Key Signaling Pathways

GSK-3 is a critical node in numerous signaling cascades. By inhibiting GSK-3, AR-A014418 modulates these pathways, leading to significant cellular effects observed in neurodegenerative disease and cancer models.

Tau Phosphorylation and Neuroprotection

In the context of Alzheimer's disease, hyperphosphorylation of the microtubule-associated protein tau is a key pathological event, and GSK-3β is a primary kinase responsible for this. AR-A014418 effectively blocks the phosphorylation of tau at GSK-3-specific sites, such as Ser-396.[1][3][5][8] Furthermore, it has demonstrated neuroprotective effects, shielding cultured neuronal cells from death induced by the inhibition of the PI3K/Akt survival pathway and protecting hippocampal slices from β-amyloid-mediated neurodegeneration.[2][3][8]

Cancer Signaling: Notch and Splicing Factor Regulation

AR-A014418 has demonstrated significant anti-proliferative effects in various cancer models by impacting distinct GSK-3-dependent pathways.

-

Pancreatic Cancer: The growth-suppressive effect is mediated by the inhibition of GSK-3α. This leads to the destabilization and reduced expression of the Notch1 receptor, a key driver of proliferation.[10][11] Mechanistically, GSK-3α has been shown to bind to Notch1, and its inhibition by AR-A014418 disrupts this stabilizing interaction.[10]

-

Glioblastoma: In glioblastoma cells, AR-A014418 treatment leads to the downregulation of splicing factors hnRNPA1 and SF2/ASF, which are often overexpressed in cancer and contribute to tumorigenesis by altering alternative splicing events.[9]

-

Neuroblastoma: The compound suppresses neuroblastoma cell growth and reduces the expression of neuroendocrine markers like ASCL1 and CgA, an effect correlated with the reduced phosphorylation of GSK-3α at Tyr-279.[12]

Neuropathic Pain and Inflammation

In models of neuropathic pain, AR-A014418 produces significant antihyperalgesic effects.[13] This action is linked to a reduction in the spinal cord levels of pro-inflammatory cytokines, specifically TNF-α and IL-1β, as well as a modulation of serotonergic and catecholaminergic pathways.[13]

Experimental Protocols

Reproducibility is paramount in scientific research. Provided below is a detailed methodology for a representative in vitro kinase assay used to determine the inhibitory activity of AR-A014418.

In Vitro GSK-3β Inhibition Kinase Assay

This protocol is adapted from methodologies used to characterize AR-A014418.[5]

Objective: To determine the IC₅₀ value of AR-A014418 against recombinant human GSK-3β.

Materials:

-

Recombinant human GSK-3β enzyme

-

Biotinylated peptide substrate (e.g., a derivative of eIF2B)

-

AR-A014418 stock solution (in DMSO)

-

Assay Buffer: 12 mM MOPS (pH 7.0), 0.3 mM EDTA, 0.01% β-mercaptoethanol, 0.004% Brij 35, 0.5% glycerol

-

[γ-³³P]ATP

-

Unlabeled ATP

-

Magnesium Acetate (Mg(Ac)₂)

-

Stop Solution: 5 mM EDTA, 50 µM ATP, 0.1% Triton X-100

-

Streptavidin-coated Scintillation Proximity Assay (SPA) beads

-

Microtiter plates (clear-bottomed)

-

Scintillation counter

Procedure:

-

Inhibitor Preparation: Perform serial dilutions of the AR-A014418 stock solution in DMSO to create a range of 10 concentrations for the competition experiment.

-

Reaction Mixture Preparation: In each well of a microtiter plate, add 25 µl of a master mix containing the assay buffer, 6 milliunits of recombinant GSK-3β, and 2 µM of the biotinylated peptide substrate.

-

Inhibitor Addition: Add the diluted AR-A014418 or DMSO (vehicle control) to the appropriate wells. Pre-incubate the plate for 10 minutes at room temperature.

-

Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP (0.04 µCi) and unlabeled ATP in a 50 mM Mg(Ac)₂ solution. The final ATP concentration should be 1 µM. The total assay volume is 25 µl.

-

Incubation: Incubate the reaction plate for 20 minutes at room temperature.

-

Reaction Termination: Stop the reaction by adding 25 µl of the stop solution containing streptavidin-coated SPA beads (0.25 mg). The beads will bind to the biotinylated substrate.

-

Signal Detection: Seal the plate and allow the beads to settle for at least 15 minutes. Measure the radioactivity using a scintillation counter. The proximity of the ³³P (on the phosphorylated substrate) to the scintillant in the SPA bead generates a light signal.

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

References

- 1. selleckchem.com [selleckchem.com]

- 2. AR-A 014418 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]

- 3. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. glpbio.com [glpbio.com]

- 6. apexbt.com [apexbt.com]

- 7. GSK-3b Inhibitor VIII [sigmaaldrich.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. AR-A 014418 Used against GSK3beta Downregulates Expression of hnRNPA1 and SF2/ASF Splicing Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glycogen synthase kinase-3 inhibitor AR-A014418 suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Glycogen synthase kinase 3-specific inhibitor AR-A014418 decreases neuropathic pain in mice: evidence for the mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

AR-A014418: A Technical Guide to its ATP-Competitive Inhibition of GSK-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ATP-competitive inhibition kinetics of AR-A014418, a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3). This document details the quantitative inhibitory data, experimental protocols for its characterization, and the key signaling pathways involved.

Quantitative Inhibition Data

AR-A014418 is a well-characterized inhibitor of GSK-3, demonstrating high potency and selectivity. Its inhibitory activity has been quantified through various in vitro assays, establishing it as a valuable tool for studying GSK-3 function and as a potential therapeutic agent.

| Parameter | Value | Target | Notes |

| IC50 | 104 ± 27 nM | GSK-3 | The half maximal inhibitory concentration, indicating the concentration of AR-A014418 required to inhibit 50% of GSK-3 activity in vitro.[1][2][3][4][5] |

| Ki | 38 nM | GSK-3β | The inhibition constant, representing the equilibrium dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher binding affinity.[1][2][3][4] This value was determined through kinetic studies demonstrating ATP-competitive inhibition.[1][6] |

| Selectivity | >100 µM | cdk2, cdk5 | AR-A014418 shows high selectivity for GSK-3, with significantly higher IC50 values for other kinases like cyclin-dependent kinase 2 (cdk2) and cyclin-dependent kinase 5 (cdk5).[1][5] It also does not significantly inhibit 26 other kinases.[1] |

| Cellular IC50 | 2.7 µM | Tau Phosphorylation | In cells stably expressing human four-repeat tau protein, AR-A014418 inhibits the GSK-3-specific phosphorylation of tau at serine-396 with an IC50 of 2.7 µM.[2][7] |

Experimental Protocols

The following protocols outline the key experiments used to characterize the inhibitory activity of AR-A014418.

In Vitro GSK-3 Kinase Assay (Scintillation Proximity Assay)

This assay quantifies the enzymatic activity of recombinant GSK-3 and the inhibitory effect of AR-A014418 by measuring the incorporation of radiolabeled phosphate into a biotinylated peptide substrate.

Materials:

-

Recombinant human GSK-3 (α and β isoforms)

-

Biotinylated peptide substrate (e.g., biotin-AAEELDSRAGS(PO3H2)PQL)

-

AR-A014418

-

[γ-33P]ATP

-

Unlabeled ATP

-

Assay Buffer: 12 mM MOPS (pH 7.0), 0.3 mM EDTA, 0.01% β-mercaptoethanol, 0.004% Brij 35, 0.5% glycerol, 0.5 µg/25 µl bovine serum albumin (BSA)

-

Stop Solution: 5 mM EDTA, 50 µM ATP, 0.1% Triton X-100

-

Streptavidin-coated Scintillation Proximity Assay (SPA) beads

-

Microtiter plates

Procedure:

-

Prepare serial dilutions of AR-A014418 in DMSO.

-

In a microtiter plate, add 6 milliunits of recombinant human GSK-3 to the assay buffer.

-

Add the biotinylated peptide substrate to a final concentration of 2 µM.

-

Add the desired concentrations of AR-A014418 (typically in a 10-point concentration curve) or vehicle (DMSO) to the respective wells.

-

Pre-incubate the mixture for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of [γ-33P]ATP (0.04 µCi) and unlabeled ATP in 50 mM Mg(Ac)2 to a final ATP concentration of 1 µM. The final assay volume is 25 µl.

-

Incubate the reaction for 20 minutes at room temperature.

-

Terminate the reaction by adding 25 µl of the stop solution containing streptavidin-coated SPA beads.

-

Allow the beads to settle for at least 6 hours.

-

Measure the radioactivity using a liquid scintillation counter. The signal is proportional to the amount of phosphorylated substrate.

-

Calculate the percentage of inhibition for each concentration of AR-A014418 and determine the IC50 value using non-linear regression analysis.

Determination of ATP-Competitive Inhibition and Ki

To confirm the mechanism of inhibition and calculate the Ki value, the in vitro kinase assay is performed with varying concentrations of both AR-A014418 and ATP.

Procedure:

-

Perform the in vitro GSK-3 kinase assay as described above.

-

Set up multiple sets of reactions, each with a different fixed concentration of AR-A014418 (including a no-inhibitor control).

-

Within each set, vary the concentration of ATP.

-

Measure the initial reaction velocities for each condition.

-

Analyze the data using a double-reciprocal plot (Lineweaver-Burk plot). For an ATP-competitive inhibitor, the lines will intersect on the y-axis.

-

Alternatively, perform a non-linear regression analysis of the entire dataset using a kinetic model for competitive inhibition to directly calculate the Ki value.

Cellular Tau Phosphorylation Assay (Western Blotting)

This assay assesses the ability of AR-A014418 to inhibit GSK-3 activity within a cellular context by measuring the phosphorylation of a known GSK-3 substrate, the tau protein.

Materials:

-

Cell line expressing human tau protein (e.g., N2A neuroblastoma cells or 3T3 fibroblasts)

-

Cell culture medium and supplements

-

AR-A014418

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-tau (e.g., Ser396), anti-total-tau, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Protein electrophoresis and Western blotting equipment

Procedure:

-

Culture the cells to the desired confluency in multi-well plates.

-

Treat the cells with various concentrations of AR-A014418 or vehicle (DMSO) for a specified period (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-tau overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total tau and the loading control to normalize the phospho-tau signal.

-

Quantify the band intensities to determine the dose-dependent effect of AR-A014418 on tau phosphorylation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of AR-A014418 and the experimental workflow for determining its inhibition kinetics.

Figure 1: ATP-Competitive Inhibition of GSK-3 by AR-A014418.

Figure 2: Experimental Workflow for Kinetic Analysis.

Figure 3: Involvement of AR-A014418 in Key Signaling Pathways.

References

- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Theoretical Studies on the Selectivity Mechanisms of Glycogen Synthase Kinase 3β (GSK3β) with Pyrazine ATP-competitive Inhibitors by 3D-QSAR, Molecular Docking, Molecular Dynamics Simulation and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Downstream Signaling Pathways of AR-A014418: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-A014418 is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase 3 (GSK-3), with a particular preference for the β-isoform.[1][2] GSK-3 is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, apoptosis, and neuronal development. Its dysregulation has been implicated in a range of pathologies such as Alzheimer's disease, type 2 diabetes, and various cancers.[3] This guide provides a comprehensive technical overview of the core downstream signaling pathways modulated by AR-A014418, presenting key quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development efforts.

Data Presentation: Quantitative Efficacy of AR-A014418

The inhibitory activity of AR-A014418 has been quantified in various experimental settings, providing a clear indication of its potency and selectivity.

| Parameter | Target | Value | Cell/System | Reference |

| IC50 | GSK-3β | 104 ± 27 nM | Cell-free assay | [2] |

| Ki | GSK-3β | 38 nM | Cell-free assay | [2] |

| IC50 | Tau Phosphorylation (Ser-396) | 2.7 µM | 3T3 fibroblasts expressing human four-repeat tau | [1][4] |

| IC50 | cdk2 / cdk5 | > 100 µM | Cell-free assay |

Core Downstream Signaling Pathways

AR-A014418, through its inhibition of GSK-3β, instigates a cascade of downstream signaling events. The primary pathways affected are the Wnt/β-catenin, PI3K/Akt, and Notch signaling pathways. Additionally, AR-A014418 has been shown to modulate the activity of splicing factors.

Wnt/β-catenin Signaling Pathway

In the canonical Wnt signaling pathway, GSK-3β is a key component of the "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3β by AR-A014418 prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, inducing the expression of Wnt target genes involved in cell proliferation and differentiation.[5][6][7]

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Akt, a serine/threonine kinase, can phosphorylate and inactivate GSK-3β.[8][9] While AR-A014418 directly inhibits GSK-3β, its effects can be synergistic with the PI3K/Akt pathway. For instance, in some cancer models, the inhibition of GSK-3β by AR-A014418 can potentiate the anti-tumor effects of PI3K/Akt pathway inhibitors.[10] Conversely, AR-A014418 has been shown to protect neuroblastoma cells from death mediated by the inhibition of the PI3K/Akt survival pathway.

Notch Signaling Pathway

The Notch signaling pathway is critical for cell-cell communication and plays a significant role in development and tissue homeostasis.[11] Studies have shown a link between GSK-3 and Notch signaling. Treatment with AR-A014418 has been observed to reduce the levels of the active form of Notch1 (Notch1 intracellular domain, NICD).[11] This suggests that GSK-3α, and by extension its inhibitor AR-A014418, may regulate the stability of Notch1.[11][12] In pancreatic cancer cells, the growth-suppressive effect of AR-A014418 is mediated by a reduction in GSK-3α phosphorylation and a subsequent decrease in Notch1 levels.[12]

Regulation of Splicing Factors

AR-A014418 has been shown to downregulate the expression of the splicing factors hnRNPA1 and SF2/ASF.[13] These proteins are known to have antagonistic effects on pre-mRNA splice site selection.[14][15] By altering the levels of these factors, AR-A014418 can influence the alternative splicing of various genes, which has implications for cellular function and disease, particularly in cancer.[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are synthesized protocols for key experiments cited in the study of AR-A014418.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cells of interest

-

96-well tissue culture plates

-

Complete culture medium

-

AR-A014418 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[16]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.[16]

-

Incubate the cells for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of AR-A014418 in culture medium.

-

Remove the medium from the wells and add 100 µL of the AR-A014418 dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, add 100 µL of solubilization solution to each well.

-

Gently mix to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

Western Blotting for Protein Expression and Phosphorylation

This technique is used to detect specific proteins in a sample and to assess their phosphorylation status.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-GSK-3β, anti-phospho-GSK-3β (Ser9), anti-β-catenin, anti-Notch1, anti-GAPDH)[11][17][18]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

For loading controls, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like GAPDH.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

Co-IP is used to identify and study the interaction between two or more proteins.

Materials:

-

Cell lysates

-

Co-IP buffer

-

Primary antibody against one of the proteins of interest (the "bait")

-

Protein A/G agarose or magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Prepare cell lysates in a non-denaturing Co-IP buffer.

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the primary antibody against the bait protein overnight at 4°C.

-

Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complex.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.

-

Analyze the eluted proteins by Western blotting using an antibody against the other protein of interest (the "prey").

Conclusion

AR-A014418 is a valuable research tool for elucidating the complex roles of GSK-3β in cellular signaling. Its ability to modulate key pathways such as Wnt/β-catenin, PI3K/Akt, and Notch, as well as its influence on splicing factors, underscores the therapeutic potential of GSK-3 inhibition. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the downstream effects of AR-A014418 and to accelerate the discovery of novel therapeutic strategies targeting GSK-3β.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multifaceted roles of GSK-3 and Wnt/β-catenin in hematopoiesis and leukemogenesis: opportunities for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycogen synthase kinase-3 beta inhibitors as novel cancer treatments and modulators of antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Lipopolysaccharide and lipoteichoic acid regulate the PI3K/AKT pathway through osteopontin/integrin β3 to promote malignant progression of non-small cell lung cancer - Zhang - Journal of Thoracic Disease [jtd.amegroups.org]

- 10. Complex Impacts of PI3K/AKT Inhibitors to Androgen Receptor Gene Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glycogen synthase kinase-3 inhibitor AR-A014418 suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glycogen synthase kinase-3 inhibitor AR-A014418 suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. AR-A 014418 Used against GSK3beta Downregulates Expression of hnRNPA1 and SF2/ASF Splicing Factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Relative amounts of antagonistic splicing factors, hnRNP A1 and ASF/SF2, change during neoplastic lung growth: implications for pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regulation of alternative pre-mRNA splicing by hnRNP A1 and splicing factor SF2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 17. Phospho-GSK-3 beta (Ser9) Antibody | Cell Signaling Technology [cellsignal.com]

- 18. Phospho-GSK-3 beta (Ser9) (D2Y9Y) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

AR-A014418: A Technical Guide to its Effects on the Wnt/β-catenin Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-A014418 is a potent and selective, ATP-competitive inhibitor of Glycogen Synthase Kinase 3β (GSK-3β). GSK-3β is a crucial serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Of particular significance is its function as a key negative regulator of the canonical Wnt/β-catenin signaling pathway. Dysregulation of the Wnt/β-catenin pathway is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and metabolic conditions. This technical guide provides an in-depth overview of the mechanism of action of AR-A014418 on the Wnt/β-catenin pathway, supported by available data and detailed experimental protocols.

Mechanism of Action: Inhibition of GSK-3β and Activation of Wnt/β-catenin Signaling

The canonical Wnt signaling pathway is centered around the regulation of the transcriptional co-activator β-catenin. In the absence of a Wnt ligand ("off-state"), cytoplasmic β-catenin is phosphorylated by a "destruction complex," of which GSK-3β is a core component, along with Axin and Adenomatous Polyposis Coli (APC). This phosphorylation event marks β-catenin for ubiquitination and subsequent proteasomal degradation, thus keeping cytoplasmic levels low.

Upon binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor ("on-state"), the destruction complex is inactivated. This leads to the cessation of β-catenin phosphorylation. As a result, β-catenin accumulates in the cytoplasm, translocates to the nucleus, and interacts with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as AXIN2, c-MYC, and CCND1 (Cyclin D1).

AR-A014418 directly inhibits the kinase activity of GSK-3β. By doing so, it mimics the "on-state" of the Wnt pathway, leading to the stabilization and nuclear accumulation of β-catenin and the subsequent activation of Wnt target gene transcription.

Data Presentation

Table 1: Effect of AR-A014418 on GSK-3β Activity

| Assay Type | System | Parameter | Value |

| Cell-free kinase assay | Recombinant human GSK-3β | IC50 | 104 nM |

| Cell-free kinase assay | Recombinant human GSK-3β | Ki | 38 nM |

Table 2: Effect of AR-A014418 on β-catenin Stabilization and Activity

| Experimental Model | Assay | Treatment | Observed Effect |

| Rabbit model of intraventricular hemorrhage | Western Blot | In vivo administration | Elevated levels of activated β-catenin |

| SH-SY5Y cells | Western Blot | 20 µM AR-A014418 for 4.5 hours | Increased levels of non-phosphorylated and total β-catenin |

| Mouse model | Western Blot | In vivo administration | Increased levels of non-phosphorylated and total β-catenin |

| RKO and HCT 116 cells | Western Blot | 20 µM AR-A014418 | Time-dependent accumulation of β-catenin |

| SH-SY5Y cells | ChIP Assay | 20 µM AR-A014418 for 4.5 hours | Enhanced binding of β-catenin to LEF1/TCF elements |

Table 3: Effect of AR-A014418 on Downstream Wnt Pathway Components

| Experimental Model | Assay | Treatment | Observed Effect |

| Rabbit model of intraventricular hemorrhage | Western Blot | In vivo administration | Elevated levels of TCF4 |

Experimental Protocols

The following are detailed, adaptable protocols for key experiments to assess the effect of AR-A014418 on the Wnt/β-catenin pathway.

Western Blotting for β-catenin (Total and Active)

This protocol allows for the detection of both total β-catenin and its active, non-phosphorylated form.

-

Cell Lysis:

-

Treat cells with desired concentrations of AR-A014418 for the appropriate duration.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on an 8-10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Anti-β-catenin (total)

-

Anti-active-β-catenin (non-phospho Ser33/37/Thr41)

-

Anti-β-actin or GAPDH (loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

-

TCF/LEF Luciferase Reporter Assay

This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway.

-

Cell Transfection:

-

Seed cells (e.g., HEK293T) in a 96-well plate.

-

Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization).

-

-

Compound Treatment:

-

24 hours post-transfection, treat cells with a serial dilution of AR-A014418. Include a vehicle control and a positive control (e.g., Wnt3a conditioned media or another GSK-3β inhibitor like CHIR99021).

-

-

Cell Lysis and Luciferase Measurement:

-

After 16-24 hours of treatment, lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold change in reporter activity relative to the vehicle-treated control.

-

Chromatin Immunoprecipitation (ChIP) for β-catenin/TCF-LEF Binding

This protocol determines the association of β-catenin with the promoter regions of Wnt target genes.

-

Cross-linking and Cell Lysis:

-

Treat cells with AR-A014418 or vehicle.

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the reaction with glycine.

-

Harvest and lyse the cells.

-

-

Chromatin Shearing:

-

Sonify the lysate to shear DNA to fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose beads.

-

Incubate the chromatin overnight at 4°C with an anti-β-catenin antibody or a control IgG.

-

Add protein A/G agarose beads to pull down the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

-

Elute the complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by heating at 65°C.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a PCR purification kit.

-

-

Analysis by qPCR:

-

Quantify the amount of immunoprecipitated DNA using qPCR with primers specific for the promoter regions of known Wnt target genes (e.g., AXIN2, c-MYC).

-

Calculate the fold enrichment relative to the IgG control.

-

Quantitative Real-Time PCR (qRT-PCR) for Wnt Target Genes

This protocol measures the mRNA expression levels of Wnt target genes.

-

RNA Extraction and cDNA Synthesis:

-

Treat cells with AR-A014418 or vehicle.

-

Extract total RNA using a suitable kit.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

-

qPCR:

-

Perform qPCR using SYBR Green master mix and primers specific for Wnt target genes (AXIN2, c-MYC, CCND1) and a housekeeping gene (e.g., GAPDH, ACTB).

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

-

Conclusion

AR-A014418 serves as a valuable research tool for the in vitro and in vivo activation of the Wnt/β-catenin signaling pathway. Its mechanism of action through the selective inhibition of GSK-3β is well-established, leading to the stabilization and nuclear activity of β-catenin. The available data consistently demonstrate the compound's ability to increase β-catenin levels and enhance its association with TCF/LEF transcription factors. While direct quantitative data on the transcriptional output, such as fold-changes in reporter assays and target gene expression, are not extensively reported in publicly accessible literature, the provided protocols offer a robust framework for researchers to generate such data. Further quantitative characterization of AR-A014418's effects will undoubtedly contribute to a more precise understanding of its utility in studying the multifaceted roles of the Wnt/β-catenin pathway in health and disease.

The Journey of AR-A014418: A Technical Guide to a Selective GSK-3β Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-A014418, chemically known as N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, has emerged as a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase 3β (GSK-3β). This technical guide provides an in-depth overview of the discovery, development, and experimental characterization of AR-A014418. It details its mechanism of action, key quantitative data, and the experimental protocols used to elucidate its biological functions. The document is intended to serve as a comprehensive resource for researchers in neurodegenerative diseases, oncology, and other fields where GSK-3β plays a critical pathological role.

Introduction

Glycogen Synthase Kinase 3 (GSK-3) is a ubiquitously expressed serine/threonine kinase that acts as a key regulator in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Its dysregulation has been implicated in a wide range of pathologies, most notably Alzheimer's disease, bipolar disorder, diabetes, and various cancers. GSK-3 exists in two highly homologous isoforms, GSK-3α and GSK-3β. The development of selective inhibitors for GSK-3 has been a significant focus of drug discovery efforts. AR-A014418 was identified as a highly selective inhibitor of GSK-3β, demonstrating competitive inhibition with respect to ATP.[1][2][3] This selectivity profile, particularly its minimal activity against closely related kinases like CDK2 and CDK5, makes it a valuable tool for dissecting the specific roles of GSK-3β in cellular signaling and a promising lead compound for therapeutic development.[3]

Mechanism of Action and Specificity

AR-A014418 exerts its inhibitory effect on GSK-3β by competing with ATP for binding to the enzyme's active site.[1][3] This mode of action was confirmed through kinetic studies and co-crystallization of AR-A014418 with the GSK-3β protein. The crystal structure revealed the specific interactions within the ATP-binding pocket that are responsible for its high affinity and selectivity.[3]

Quantitative Inhibition Data

The inhibitory potency and selectivity of AR-A014418 have been quantified in various assays. The key parameters are summarized in the table below.

| Parameter | Value | Enzyme/System | Reference |

| IC50 | 104 ± 27 nM | Recombinant human GSK-3β | [1][3] |

| Ki | 38 nM | Recombinant human GSK-3β | [1][3] |

| IC50 (Tau Phosphorylation) | 2.7 µM | 3T3 fibroblasts expressing human tau | [1] |

| IC50 (CDK2) | > 100 µM | Recombinant human CDK2 | [3] |

| IC50 (CDK5) | > 100 µM | Recombinant human CDK5 | [3] |

Key Biological Effects and Therapeutic Potential

The inhibition of GSK-3β by AR-A014418 leads to a range of significant biological effects, highlighting its therapeutic potential in several disease areas.

Neuroprotection and Alzheimer's Disease

A key pathological hallmark of Alzheimer's disease is the hyperphosphorylation of the microtubule-associated protein tau, leading to the formation of neurofibrillary tangles. GSK-3β is a primary kinase responsible for this hyperphosphorylation. AR-A014418 has been shown to effectively block the phosphorylation of tau at a GSK-3β-specific site (Ser-396) in cellular models.[1] Furthermore, it protects cultured neuroblastoma cells (N2A) from cell death induced by the inhibition of the PI3K/Akt survival pathway and mitigates neurodegeneration mediated by β-amyloid peptide in hippocampal slices.[1][3]

Neuropathic Pain

Studies in animal models have demonstrated that AR-A014418 can produce significant antihyperalgesic effects in neuropathic pain.[4] Its mechanism in this context is thought to involve the reduction of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as the modulation of serotonergic and catecholaminergic pathways.[4]

Oncology

The role of GSK-3β in cancer is complex and context-dependent. In some cancers, such as pancreatic cancer, GSK-3β inhibition has been shown to suppress cell growth. AR-A014418 treatment in pancreatic cancer cell lines resulted in a dose-dependent reduction in cell viability and induced apoptosis.[5] This effect is partly mediated by the destabilization of the Notch1 protein, a key regulator of cell proliferation and survival.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of AR-A014418.

In Vitro GSK-3β Inhibition Assay

This assay quantifies the ability of AR-A014418 to inhibit the activity of recombinant GSK-3β.

Materials:

-

Recombinant human GSK-3β

-

Biotinylated peptide substrate

-

Assay buffer (12 mM MOPS, pH 7.0, 0.3 mM EDTA, 0.01% β-mercaptoethanol, 0.004% Brij 35, 0.5% glycerol, 0.5 µg/µL BSA)

-

[γ-³³P]ATP and unlabeled ATP

-

50 mM Mg(Ac)₂

-

Stop solution (5 mM EDTA, 50 µM ATP, 0.1% Triton X-100)

-

Streptavidin-coated SPA beads

-

AR-A014418 dissolved in DMSO

Procedure:

-

Prepare serial dilutions of AR-A014418 in DMSO.

-

In a 96-well plate, add 2 µM of the biotinylated peptide substrate and 6 milliunits of recombinant human GSK-3β in the assay buffer.

-

Add the diluted AR-A014418 or DMSO (vehicle control) to the wells and pre-incubate.

-

Initiate the reaction by adding a mixture of [γ-³³P]ATP (0.04 µCi) and unlabeled ATP to a final concentration of 1 µM in 50 mM Mg(Ac)₂. The final assay volume should be 25 µl.

-

Incubate the plate for 20 minutes at room temperature.

-

Terminate the reaction by adding 25 µl of the stop solution containing streptavidin-coated SPA beads.

-

After 6 hours, determine the radioactivity using a liquid scintillation counter.

-

Analyze the inhibition curves using non-linear regression to determine the IC₅₀ value.

Tau Phosphorylation Assay in Cells (Western Blot)

This protocol assesses the effect of AR-A014418 on the phosphorylation of tau in a cellular context.

Materials:

-

3T3 fibroblasts stably expressing human four-repeat tau protein

-

Cell culture medium

-

AR-A014418 dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-tau (Ser-396) and anti-total tau

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot equipment

Procedure:

-

Plate the 3T3-tau cells and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of AR-A014418 (or DMSO as a control) for a specified time (e.g., 4 hours).

-

Wash the cells with ice-cold PBS and lyse them using the lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against phospho-tau (Ser-396) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the bands using a chemiluminescent substrate and an imaging system.

-

To normalize for total tau levels, strip the membrane and re-probe with an antibody against total tau.

Cell Viability (MTT) Assay in Pancreatic Cancer Cells

This assay measures the effect of AR-A014418 on the viability of pancreatic cancer cells.

Materials:

-

Pancreatic cancer cell lines (e.g., MiaPaCa2, PANC-1)

-

Cell culture medium

-

AR-A014418 dissolved in DMSO

-

MTT solution (5 mg/ml in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the pancreatic cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Treat the cells with various concentrations of AR-A014418 (e.g., 0-20 µM) or DMSO (vehicle control) for the desired duration (e.g., 48 hours).

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Co-Immunoprecipitation of GSK-3β and Notch1

This protocol is used to determine the physical interaction between GSK-3β and Notch1 in cells.

Materials:

-

Cell line of interest (e.g., pancreatic cancer cells)

-

Lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease and phosphatase inhibitors

-

Antibody for immunoprecipitation (e.g., anti-GSK-3β or anti-Notch1)

-

Isotype control IgG

-

Protein A/G agarose beads

-

Wash buffer

-

SDS-PAGE sample buffer

-

Antibodies for Western blot detection (anti-GSK-3β and anti-Notch1)

Procedure:

-

Lyse the cells in a non-denaturing lysis buffer.

-

Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody (or isotype control IgG) overnight at 4°C with gentle rotation.

-

Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

Pellet the beads by centrifugation and wash them several times with wash buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted samples and input lysates by Western blotting using antibodies against both GSK-3β and Notch1.

Signaling Pathways and Visualizations

AR-A014418's inhibition of GSK-3β impacts several critical signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these interactions.

GSK-3β in Tau Phosphorylation and Neurodegeneration

Caption: AR-A014418 inhibits GSK-3β, preventing tau hyperphosphorylation.

GSK-3β in Pancreatic Cancer Cell Proliferation via Notch1

Caption: AR-A014418 inhibits GSK-3β, destabilizing Notch1 and promoting apoptosis.

Synthesis

The chemical synthesis of AR-A014418, N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, can be achieved through the reaction of 2-amino-5-nitrothiazole with 4-methoxybenzyl isocyanate.

Reactants:

-

2-amino-5-nitrothiazole

-

4-methoxybenzyl isocyanate

-

Solvent: Dry N,N-dimethylformamide (DMF)

General Procedure:

-

Equimolar amounts of 2-amino-5-nitrothiazole and 4-methoxybenzyl isocyanate are dissolved in dry DMF.

-

The reaction mixture is heated under a nitrogen atmosphere.

-

The progress of the reaction is monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, the product can be isolated and purified using standard techniques such as crystallization or chromatography.

Conclusion

AR-A014418 is a well-characterized, potent, and selective inhibitor of GSK-3β. Its ability to modulate key cellular pathways involved in neurodegeneration and cancer proliferation has established it as an invaluable research tool and a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of its discovery, biological effects, and the experimental methodologies used for its characterization, serving as a foundational resource for further investigation and application of this important molecule.

References

Methodological & Application

Application Notes and Protocols for AR-A014418 in Cell Culture

Introduction

AR-A014418 is a potent, selective, and ATP-competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β).[1][2] It has been widely utilized in cell culture experiments to investigate the role of GSK-3β in various cellular processes, including cell proliferation, apoptosis, and signaling pathways implicated in diseases such as cancer and neurodegenerative disorders.[3][4][5][6] These application notes provide detailed protocols for the use of AR-A014418 in cell culture, including its mechanism of action, preparation, and application in common cell-based assays.

Mechanism of Action

AR-A014418 selectively inhibits GSK-3β with a high degree of specificity. It functions as an ATP-competitive inhibitor, binding to the ATP pocket of GSK-3β and preventing the phosphorylation of its downstream substrates.[1][5][7] The inhibition of GSK-3β can lead to the modulation of multiple signaling pathways, including the Wnt/β-catenin and Notch signaling pathways, thereby affecting gene expression and cellular function.[4][8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data for AR-A014418 based on various in vitro studies.

| Parameter | Value | Assay Condition | Reference |

| IC50 | 104 nM | Cell-free assay against GSK-3β | [1][2] |

| Ki | 38 nM | Cell-free assay against GSK-3β | [1][2] |

| IC50 | 2.7 µM | Inhibition of tau phosphorylation (Ser-396) in 3T3 cells | [1][2] |

| IC50 | >100 µM | Against cdk2 and cdk5 | [5] |

Table 1: In Vitro Efficacy of AR-A014418

| Cell Line | Treatment Concentration | Duration | Effect | Reference |

| U87 & U373 (Glioma) | 25-100 µM | 48 hours | Dose-dependent inhibition of cell viability | [3] |

| NGP & SH-SY5Y (Neuroblastoma) | 5-20 µM | Up to 6 days | Significant reduction in cell growth | [10] |

| MiaPaCa-2, PANC-1, BxPC-3 (Pancreatic Cancer) | Up to 20 µM | 2 and 4 days | Dose-dependent reduction in cell viability | [4][11] |

| N2A (Neuroblastoma) | Not specified | 24 hours | Protection from cell death induced by PI3K/PKB pathway blockage | [1][2] |

| MHCC97H | Not specified | 24 hours | Inhibition of CD133 expression | [2] |

| SH-SY5Y | 20 µM | 4 hours | Enhanced demethylation of PP2Ac | [2] |

Table 2: Effective Concentrations of AR-A014418 in Various Cell Lines

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway affected by AR-A014418 and a general experimental workflow for its use in cell culture.

Caption: Signaling pathway of GSK-3β and its inhibition by AR-A014418.

Caption: General experimental workflow for cell culture treatment with AR-A014418.

Experimental Protocols

Preparation of AR-A014418 Stock Solution

-

Reconstitution: AR-A014418 is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[10] For example, to prepare a 50 mM stock solution, dissolve 1.54 mg of AR-A014418 (MW: 308.31 g/mol ) in 100 µL of DMSO.

-

Storage: The stock solution should be stored at -20°C or -80°C for long-term stability.[2] Avoid repeated freeze-thaw cycles.

Cell Culture Treatment Protocol

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction) at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

Treatment Preparation: Dilute the AR-A014418 stock solution to the desired final concentrations in fresh culture medium. It is crucial to include a vehicle control (DMSO alone) at the same final concentration as in the AR-A014418-treated wells.

-

Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of AR-A014418 or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) depending on the specific experimental goals.

Cell Viability (MTT) Assay

-

Treatment: Following the cell culture treatment protocol, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

-

Cell Lysis: After treatment with AR-A014418, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-GSK-3β (Ser9), total GSK-3β, β-catenin, Notch1, cleaved PARP, Cyclin D1) overnight at 4°C.[10][11]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Troubleshooting

-

Low Efficacy: If the expected inhibitory effects are not observed, consider increasing the concentration of AR-A014418 or the treatment duration. Ensure the stock solution is properly prepared and stored.

-

Cell Toxicity: If significant cell death is observed even at low concentrations, reduce the treatment duration or concentration. Ensure the final DMSO concentration is not toxic to the cells (typically <0.5%).

-

Inconsistent Results: Ensure consistent cell seeding densities and treatment conditions across experiments. Use a fresh dilution of the stock solution for each experiment.

Conclusion

AR-A014418 is a valuable tool for studying the roles of GSK-3β in cell culture models. The protocols provided here offer a foundation for designing and executing experiments to investigate its effects on cell viability, protein expression, and signaling pathways. Researchers should optimize these protocols for their specific cell lines and experimental questions.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. AR-A 014418 Used against GSK3beta Downregulates Expression of hnRNPA1 and SF2/ASF Splicing Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycogen synthase kinase-3 inhibitor AR-A014418 suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycogen synthase kinase-3β (GSK-3β) inhibitors AR-A014418 and B6B3O prevent human immunodeficiency virus–mediated neurotoxicity in primary human neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Glycogen synthase kinase-3 beta inhibitors as novel cancer treatments and modulators of antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Glycogen synthase kinase-3 inhibitor AR-A014418 suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: AR-A014418 for In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-A014418 is a potent and selective, ATP-competitive inhibitor of Glycogen Synthase Kinase 3 (GSK-3), with a reported IC50 of 104 nM and a Ki of 38 nM.[1] It shows high specificity for GSK-3 over other kinases such as cdk2 and cdk5.[1] GSK-3 is a critical serine/threonine kinase involved in a myriad of cellular processes, including metabolism, neurodevelopment, and apoptosis. Dysregulation of GSK-3 has been implicated in various pathologies, making it a significant target for therapeutic intervention. These application notes provide a comprehensive overview of the in vivo use of AR-A014418 in mouse models, summarizing effective dosages, administration routes, and detailed experimental protocols.

Mechanism of Action

AR-A014418 exerts its effects by binding to the ATP pocket of GSK-3, preventing the phosphorylation of its downstream substrates. This inhibition can modulate various signaling pathways, leading to a range of cellular responses. For instance, inhibition of GSK-3 by AR-A014418 has been shown to reduce the production of pro-inflammatory cytokines and influence serotonergic and catecholaminergic pathways.

Data Presentation: AR-A014418 Dosage in Mouse Models

The following tables summarize the quantitative data on AR-A014418 dosages used in various in vivo mouse models.

Table 1: Neuropathic and Nociceptive Pain Models

| Mouse Model | Administration Route | Dosage | Key Findings | Reference |

| Partial Sciatic Nerve Ligation (Neuropathic Pain) | Intraperitoneal (i.p.) | 0.01 - 1 mg/kg | Inhibited mechanical hyperalgesia. | [2] |

| Partial Sciatic Nerve Ligation (Neuropathic Pain) | Intraperitoneal (i.p.) | 0.3 mg/kg (daily for 5 days) | Significantly reduced mechanical hyperalgesia. | [2] |

| Partial Sciatic Nerve Ligation (Neuropathic Pain) | Intraperitoneal (i.p.) | 0.3 mg/kg | Inhibited cold hyperalgesia. | [2] |

| Acetic Acid-Induced Nociception | Intraperitoneal (i.p.) | 0.1 and 1 mg/kg (30-minute pretreatment) | Inhibited nociception. | [3] |

| Formalin-Induced Nociception (Late Phase) | Intraperitoneal (i.p.) | 0.1 and 0.3 mg/kg (pretreatment) | Decreased the late (inflammatory) phase of licking. | [3] |

| Formalin-Induced Nociception (Late Phase) | Intraplantar (i.pl.) | 0.1 - 10 µ g/site (coinjected with formalin) | Inhibited the late phase of formalin-induced nociception. | [3] |

| Formalin-Induced Nociception (Both Phases) | Intrathecal (i.t.) | 1 and 10 ng/site | Inhibited both phases of formalin-induced licking. | [3] |

| Glutamate, NMDA, trans-ACPD, TNF-α, and IL-1β-induced nociception | Intrathecal (i.t.) | 10 ng/site (coinjection) | Inhibited nociception induced by all agents. | [3] |

Table 2: Other CNS-Related Mouse Models

| Mouse Model | Administration Route | Dosage | Key Findings | Reference |

| Forced Swim Test (Antidepressant-like effects) | Intraperitoneal (i.p.) | Not specified | Reduced immobility time. | [4][5] |

| Amphetamine-Induced Hyperactivity | Intraperitoneal (i.p.) | Not specified | Decreased spontaneous and amphetamine-induced activity. | [4] |

Table 3: Cancer Mouse Models

| Mouse Model | Administration Route | Dosage | Key Findings | Reference |

| Pancreatic Cancer Xenograft | Not specified | Not specified | Resulted in a significant decrease in tumor volume. | [6][7] |

Experimental Protocols

Preparation of AR-A014418 for In Vivo Administration

Materials:

-

AR-A014418 powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile saline (0.9% NaCl)

-

Tween 80 (optional, for improving solubility)

Protocol:

-

For intraperitoneal injections, AR-A014418 can be dissolved in a vehicle consisting of sterile saline. For compounds with limited solubility, a small amount of DMSO can be used to initially dissolve the compound, followed by dilution with saline. A final concentration of 0.1% DMSO in the vehicle is often well-tolerated.[6]

-

For intraplantar and intrathecal injections, where volumes are smaller, ensure the compound is fully dissolved to prevent any precipitation.

-

Vortex the solution thoroughly to ensure complete dissolution.

-

Prepare the solution fresh on the day of the experiment.

Intraperitoneal (i.p.) Injection Protocol

Materials:

-

Prepared AR-A014418 solution

-

Sterile syringes (1 mL) with 25-27 gauge needles

-

70% ethanol for disinfection

-

Mouse restraint device (optional)

Protocol:

-

Restrain the mouse manually by grasping the loose skin over the neck and back, ensuring the animal is secure but can breathe comfortably.

-

Tilt the mouse's head slightly downwards.

-

Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.[3]

-

Disinfect the injection site with 70% ethanol.

-

Insert the needle at a 10-20 degree angle, bevel up.

-

Gently aspirate to ensure no fluid (e.g., blood or urine) is drawn into the syringe.

-

Inject the AR-A014418 solution slowly. The typical injection volume for mice is 10 mL/kg.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any adverse reactions.

Formalin-Induced Nociception Test

Materials:

-

Prepared AR-A014418 solution (for i.p., i.pl., or i.t. administration)

-

Formalin solution (typically 1-5% in saline)

-

Sterile syringes (1 mL for i.p., microsyringes for i.pl. and i.t.) with appropriate gauge needles (e.g., 30G for i.pl.)

-

Observation chamber with a clear floor

-

Timer

Protocol:

-

Administer AR-A014418 via the desired route (i.p., i.pl., or i.t.) at the specified pretreatment time (e.g., 30 minutes for i.p.).[3]

-

For i.pl. co-injection, mix AR-A014418 with the formalin solution immediately before injection.

-

Gently restrain the mouse and inject 20 µL of formalin solution into the plantar surface of the right hind paw.

-

Immediately place the mouse into the observation chamber.

-

Record the cumulative time the mouse spends licking or biting the injected paw. The recording is typically done in two phases:

Pancreatic Cancer Xenograft Model

Materials:

-

Pancreatic cancer cells

-

Matrigel (optional)

-

Nude mice (athymic)

-

Surgical instruments

-

Anesthesia

-

Prepared AR-A014418 solution

Protocol:

-

Cell Preparation: Culture pancreatic cancer cells to the desired number. Harvest and resuspend the cells in sterile PBS or culture medium. For subcutaneous models, a cell suspension of 1x10^7 cells in 0.2 mL can be used.[5] For orthotopic models, 5x10^5 to 1x10^6 cells are typically sufficient.[7]

-

Xenograft Implantation (Subcutaneous):

-

Anesthetize the nude mouse.

-

Inject the cell suspension subcutaneously into the dorsal flank.

-

Monitor the mice for tumor growth.

-

-

Xenograft Implantation (Orthotopic):

-

Anesthetize the nude mouse and perform a laparotomy to expose the pancreas.

-

Inject the cell suspension directly into the pancreas.

-

Suture the incision and allow the mouse to recover.

-

-

AR-A014418 Treatment:

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer AR-A014418 at the desired dosage and schedule.

-

Monitor tumor volume and the general health of the mice throughout the study.

-

Mandatory Visualization

Signaling Pathway of AR-A014418 Action

Caption: Mechanism of AR-A014418 via GSK-3 inhibition.

Experimental Workflow for Neuropathic Pain Study

Caption: Workflow for assessing AR-A014418 in a mouse model of neuropathic pain.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. uac.arizona.edu [uac.arizona.edu]

- 3. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]

- 4. researchgate.net [researchgate.net]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. research.vt.edu [research.vt.edu]

- 7. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. animalcare.ubc.ca [animalcare.ubc.ca]

- 9. encyclopedia.pub [encyclopedia.pub]

AR-A014418 solubility and vehicle for injection

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-A014418 is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase 3 (GSK-3), a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell proliferation, apoptosis, and differentiation. Dysregulation of GSK-3 activity has been linked to various pathologies, including neurodegenerative diseases, bipolar disorder, and cancer. These application notes provide detailed information on the solubility of AR-A014418, protocols for its use in both in vitro and in vivo settings, and an overview of its mechanism of action.

Physicochemical Properties and Solubility

AR-A014418 is a thiazole derivative with the chemical name N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea. Its molecular weight is 308.31 g/mol . The solubility of AR-A014418 in common laboratory solvents is summarized in the table below.

| Solvent | Solubility | Concentration |

| Dimethyl Sulfoxide (DMSO) | ≥ 15.4 mg/mL | ≥ 50 mM |

| Ethanol | 1.54 mg/mL | 5 mM |

Note: For optimal results, it is recommended to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound. To enhance solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial.[1]

Mechanism of Action: GSK-3 Inhibition

AR-A014418 selectively inhibits both GSK-3α and GSK-3β isoforms by competing with ATP for its binding site on the kinase.[2] This inhibition leads to the modulation of various downstream signaling pathways, most notably the Wnt/β-catenin and Notch signaling pathways.

In the canonical Wnt signaling pathway, GSK-3 is a key component of the "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK-3 by AR-A014418 prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus.[3] In the nucleus, β-catenin acts as a transcriptional coactivator, inducing the expression of Wnt target genes involved in cell proliferation and differentiation.[4]

AR-A014418 has also been shown to impact the Notch signaling pathway. In pancreatic cancer cells, inhibition of GSK-3α by AR-A014418 leads to a reduction in the levels of the active form of Notch1 (Notch1 intracellular domain, NICD).[3][5] This suggests that GSK-3α may play a role in stabilizing Notch1, and its inhibition by AR-A014418 can suppress Notch-mediated signaling, which is often aberrantly activated in cancer.[3][5]

Experimental Protocols

In Vitro Cell-Based Assays

1. Preparation of Stock Solutions:

-

Dissolve AR-A014418 in sterile, anhydrous DMSO to prepare a stock solution of 10-50 mM.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[6]

2. General Protocol for Cell Treatment:

-

Plate cells at the desired density in a suitable culture vessel and allow them to adhere overnight.

-

The following day, dilute the AR-A014418 stock solution in a complete culture medium to the desired final concentration (typically in the range of 1-50 µM).

-

Remove the existing medium from the cells and replace it with the medium containing AR-A014418 or a vehicle control (DMSO at the same final concentration).

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.

3. Western Blot Analysis of GSK-3 and Notch1:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total GSK-3α/β, phospho-GSK-3α/β (Ser21/9), Notch1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Administration

1. Preparation of Vehicle for Injection:

A commonly used vehicle for the intraperitoneal (i.p.) injection of AR-A014418 consists of DMSO, PEG300, Tween-80, and saline.[6] The final concentration of each component in the vehicle is typically:

-

5-10% DMSO

-

40% PEG300

-

5% Tween-80

-

45-50% Saline (0.9% NaCl)

Protocol for Preparing 1 mL of Injection Solution (≥ 2.5 mg/mL): [6]

-

Prepare a 25 mg/mL stock solution of AR-A014418 in DMSO.

-

In a sterile microcentrifuge tube, add 100 µL of the 25 mg/mL AR-A014418 stock solution to 400 µL of PEG300. Mix thoroughly until the solution is clear.

-

Add 50 µL of Tween-80 to the mixture and mix again until clear.

-

Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.

-

The final solution should be clear. It is recommended to prepare this formulation fresh on the day of use.

2. Intraperitoneal (i.p.) Injection in Mice:

-

Animal Models: AR-A014418 has been used in various mouse models, including xenograft models of pancreatic cancer and neuroblastoma, as well as models of neuropathic pain.[3][7]

-

Dosing: The effective dose of AR-A014418 can vary depending on the animal model and the intended therapeutic effect. Doses ranging from 0.1 mg/kg to 4 mg/kg have been reported for intraperitoneal administration in mice.[6][7][8]

-

Dosing Schedule: Dosing schedules can range from a single injection to daily injections for several consecutive days (e.g., 5 days on, 2 days off) or continuous daily administration, depending on the experimental design.[7]

-

Procedure:

-